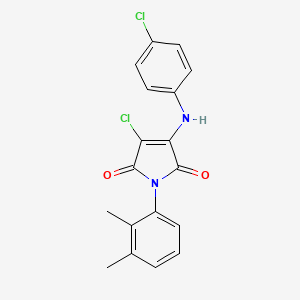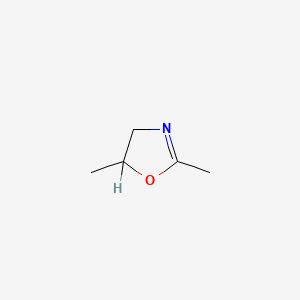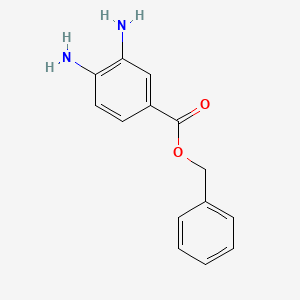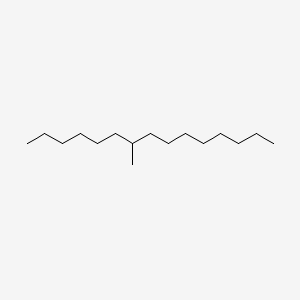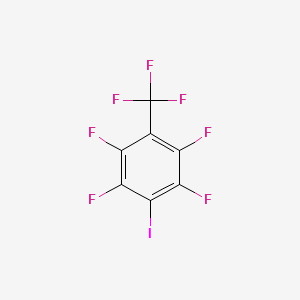
2-(2-Nitrophenylthio)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Nitrophenylthio)isoindoline-1,3-dione , also known as DioxoA , is a novel isoindoline derivative. It exhibits potent inhibition of acetylcholinesterase (AChE) , an enzyme implicated in Alzheimer’s disease (AD) progression. AD is characterized by progressive brain degeneration, leading to memory loss and cognitive decline. Currently, AChE inhibitors (AChEIs) are the primary drugs approved for AD treatment .
Synthesis Analysis
The synthesis of This compound involves a straightforward method. It can be obtained as a white solid with an 85% yield . The melting point is approximately 130–131°C . The compound’s 1H NMR spectrum in CDCl3 reveals characteristic peaks at 2.98 ppm (t, H-11) , 3.92 ppm (t, H-10) , 7.26 ppm (m, H-13,14,15,16,17) , 7.70 ppm (m, H-5,6) , and 7.82 ppm (m, H-4,7) . The 13C NMR spectrum shows signals at 168.1 ppm (C-1,3) , 123.2 ppm (C-4,7) , 133.9 ppm (C-5,6) , 132.0 ppm (C-8,9) , 39.2 ppm (C-10) , and 34.6 ppm .
Molecular Structure Analysis
The molecular formula of This compound is C14H8N2O4S , with a molecular weight of 300.29 g/mol . The compound features a nitrophenylthio group attached to an isoindoline-1,3-dione scaffold .
Chemical Reactions Analysis
The compound’s inhibitory effect on AChE is noteworthy. Isoindolines exhibit uncompetitive inhibition , while dioxoisoindolines display competitive inhibition . Molecular docking studies suggest that dioxoisoindolines interact with the catalytic active site, the peripheral anionic site, and the aromatic patch of AChE. The carbonyl group significantly influences the type of inhibition and affinity .
Mécanisme D'action
Orientations Futures
Propriétés
Numéro CAS |
61639-74-5 |
|---|---|
Formule moléculaire |
C14H8N2O4S |
Poids moléculaire |
300.29 g/mol |
Nom IUPAC |
2-(2-nitrophenyl)sulfanylisoindole-1,3-dione |
InChI |
InChI=1S/C14H8N2O4S/c17-13-9-5-1-2-6-10(9)14(18)15(13)21-12-8-4-3-7-11(12)16(19)20/h1-8H |
Clé InChI |
MWRUNGXOGWGVSC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)SC3=CC=CC=C3[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)SC3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






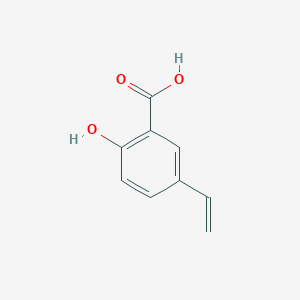
![(2S)-1-[(Prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B3192200.png)
![2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(6-methylpyridin-2-yl)ethanone](/img/structure/B3192207.png)
